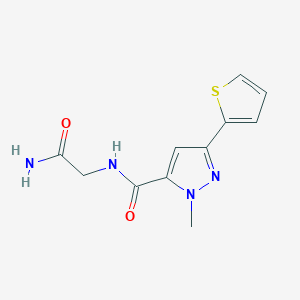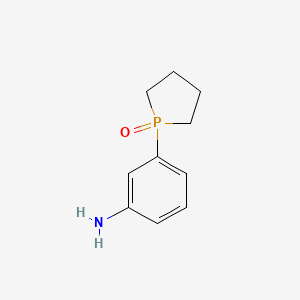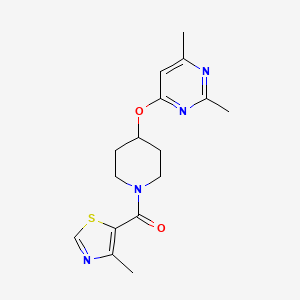
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, commonly known as AMPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), which is essential for the function of various enzymes, including nitric oxide synthase (NOS) and phenylalanine hydroxylase (PAH).
Aplicaciones Científicas De Investigación
AMPTP has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, prostate, and lung cancer cells. Additionally, it has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. Furthermore, AMPTP has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Mecanismo De Acción
AMPTP inhibits the activity of GTP cyclohydrolase I (GCH1), the enzyme responsible for the biosynthesis of N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a cofactor for NOS and PAH, which are involved in the production of nitric oxide and the metabolism of phenylalanine, respectively. Inhibition of GCH1 by AMPTP leads to a decrease in the production of N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, which subsequently leads to a decrease in the activity of NOS and PAH. This results in a decrease in the production of nitric oxide and an accumulation of phenylalanine, which can be toxic to cells.
Biochemical and Physiological Effects:
The inhibition of GCH1 by AMPTP has several biochemical and physiological effects. It leads to a decrease in the production of nitric oxide, which is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, the accumulation of phenylalanine can lead to toxicity, particularly in individuals with phenylketonuria (PKU), a genetic disorder that impairs the metabolism of phenylalanine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPTP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential as an anti-cancer agent, making it a useful tool for cancer research. However, there are also limitations to its use. The inhibition of GCH1 by AMPTP can lead to off-target effects, particularly in cells that are dependent on N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide for their function. Additionally, the accumulation of phenylalanine can lead to toxicity, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on AMPTP. One potential direction is to investigate its potential as an anti-metastatic agent. Additionally, further studies are needed to understand the off-target effects of AMPTP and to identify strategies to mitigate these effects. Furthermore, the development of more specific inhibitors of GCH1 could provide a more targeted approach to inhibiting N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide biosynthesis. Finally, the development of animal models that recapitulate the effects of AMPTP in humans could provide a useful tool for preclinical studies.
Métodos De Síntesis
The synthesis of AMPTP involves the condensation of 2-acetylthiophene and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with 2-aminoacetaldehyde diethyl acetal and formic acid to yield AMPTP.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-8(11(17)13-6-10(12)16)5-7(14-15)9-3-2-4-18-9/h2-5H,6H2,1H3,(H2,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNYJASIDHQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)
![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)

![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)


![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)
![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)

